4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride
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Overview
Description
4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 2-chloro-5-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Oxidation: N-oxides of the morpholine ring.
Reduction: Dehalogenated derivatives.
Scientific Research Applications
4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized as an intermediate in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluorophenol
- 4-[(2-Chloro-5-fluorophenyl)methyl]piperidine
- 4-[(2-Chloro-5-fluorophenyl)methyl]pyrrolidine
Uniqueness
4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride is unique due to the presence of both a morpholine ring and a 2-chloro-5-fluorophenylmethyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. For instance, the morpholine ring can enhance the compound’s solubility and stability, while the 2-chloro-5-fluorophenylmethyl group can contribute to its biological activity.
Properties
IUPAC Name |
4-[(2-chloro-5-fluorophenyl)methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUJCNZSCAQQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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